2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Catalog No.
S809295
CAS No.
1203705-58-1
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

CAS Number

1203705-58-1

Product Name

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

IUPAC Name

2-bromo-7-chloropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI Key

ZCVVRHPFDQOMEF-UHFFFAOYSA-N

SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl

Canonical SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1) is a dihalogenated fused bicyclic heteroaromatic building block utilized primarily in the pharmaceutical industry for the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs)[1]. The molecule features an activated C-7 chlorine atom on the pyrimidine ring and a less electrophilic C-2 bromine atom on the pyrazole ring. This specific substitution pattern is engineered to provide distinct, orthogonal reactivity profiles, making it a critical precursor for sequential functionalization workflows. Procurement of this exact building block is typically driven by the need to execute regiocontrolled nucleophilic aromatic substitution (SNAr) followed by transition-metal-catalyzed cross-coupling without the requirement for intermediate protecting groups [1].

Attempting to substitute 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine with symmetrical analogs like 2,7-dichloropyrazolo[1,5-a]pyrimidine or 2,7-dibromopyrazolo[1,5-a]pyrimidine introduces severe process inefficiencies[1]. Symmetrical or electronically similar dihalides suffer from poor chemoselectivity during the initial functionalization step, often resulting in mixtures of C-7 substituted, C-2 substituted, and bis-substituted products. This lack of regiocontrol necessitates labor-intensive chromatographic separations, significantly lowering the overall yield and increasing the cost of goods (COGs) during scale-up. In contrast, the distinct kinetic and thermodynamic profiles of the C-7 chlorine (primed for SNAr) versus the C-2 bromine (primed for oxidative addition) in CAS 1203705-58-1 ensure high regioselectivity, making it essential for streamlined API manufacturing[1].

Chemoselective C-7 Amination Yield

The C-7 chlorine in 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine exhibits high reactivity toward nucleophiles due to the electron-withdrawing nature of the bridgehead nitrogen. In standard SNAr reactions with primary or secondary amines, this compound routinely achieves >90% yield of the C-7 substituted product with the C-2 bromine remaining intact [1]. Conversely, utilizing 2,7-dichloropyrazolo[1,5-a]pyrimidine under identical conditions often yields only 60-75% of the desired regioisomer, accompanied by 10-20% of the C-2 or bis-aminated byproducts [1].

Evidence DimensionRegioselective C-7 amination yield
Target Compound Data>90% yield (intact C-2 bromine)
Comparator Or Baseline2,7-dichloropyrazolo[1,5-a]pyrimidine (60-75% yield, 10-20% regioisomer/bis-adduct mixtures)
Quantified Difference15-30% higher target yield with near-zero regioisomer contamination
ConditionsStandard SNAr conditions (amine, mild base, room temperature to 60 °C)

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during early-stage API synthesis.

C-2 Palladium Oxidative Addition Reactivity

Following C-7 functionalization, the remaining C-2 halogen must undergo transition-metal-catalyzed cross-coupling. The C-2 bromine in the target compound readily undergoes oxidative addition with standard palladium catalysts at moderate temperatures (60-80 °C) [1]. In contrast, if a 2,7-dichloro analog is used, the remaining C-2 chlorine is significantly less reactive, often requiring harsher conditions (>100 °C) and specialized, expensive phosphine ligands to achieve comparable conversion rates [1].

Evidence DimensionActivation temperature for C-2 Pd-catalyzed cross-coupling
Target Compound Data60-80 °C with standard Pd catalysts
Comparator Or BaselineC-2 chlorine analogs (>100 °C with specialized dialkylbiaryl phosphine ligands)
Quantified Difference20-40 °C reduction in reaction temperature; broader ligand compatibility
ConditionsSuzuki-Miyaura cross-coupling of the C-7 functionalized intermediate

Enables milder late-stage functionalization, preventing the degradation of sensitive functional groups installed during earlier synthetic steps.

Overall Process Efficiency for Bi-functionalized Cores

For the synthesis of complex bi-functionalized pyrazolo[1,5-a]pyrimidines, the orthogonal reactivity of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine translates to superior overall process metrics. Sequential SNAr and Suzuki coupling utilizing this scaffold typically delivers an overall two-step yield exceeding 75% [1]. When utilizing symmetrical dihalides that require statistical reactions or complex protection/deprotection sequences to achieve the same substitution pattern, the overall yield frequently drops below 45% [1].

Evidence DimensionOverall yield for sequential C-7/C-2 bi-functionalization
Target Compound Data>75% overall yield over two steps
Comparator Or BaselineSymmetrical dihalides (<45% overall yield due to poor selectivity and extra steps)
Quantified Difference>30% absolute increase in overall bi-functionalized core yield
ConditionsSequential SNAr (C-7) followed by Pd-catalyzed cross-coupling (C-2)

Directly reduces the raw material consumption and cost of goods (COGs) for manufacturing complex heterocyclic APIs.

Synthesis of Kinase and Enzyme Inhibitor APIs (e.g., JAK, VPS34, UAE inhibitors)

Because of its orthogonal reactivity, this compound is the appropriate starting material for synthesizing kinase inhibitors that require distinct pharmacophores at the C-2 and C-7 positions. It is specifically utilized in the development pathways for molecules like TAK-243 (a UAE inhibitor) and various JAK inhibitors, where the C-7 position is typically linked to a cyclic amine or ether, and the C-2 position is coupled to an aryl or heteroaryl group [1].

Fragment-Based Drug Discovery (FBDD) Library Generation

In early-stage drug discovery, the predictable, stepwise functionalization of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine allows medicinal chemists to rapidly generate diverse combinatorial libraries [1]. The reliable SNAr/cross-coupling sequence enables automated parallel synthesis without the complication of regioisomer mixtures.

Development of Advanced Agrochemicals

The pyrazolo[1,5-a]pyrimidine core is increasingly explored in modern agrochemical design for its fungicidal and herbicidal properties. This specific dihalogenated building block provides a scalable, cost-effective route for industrial chemists to explore structure-activity relationships (SAR) by sequentially decorating the core under mild conditions [1].

XLogP3

2.3

Wikipedia

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Dates

Last modified: 08-16-2023

Explore Compound Types